BenchChemオンラインストアへようこそ!

Properdin

paroxysmal nocturnal hemoglobinuria complement inhibition hemolysis assay

Choose Properdin (CAS 11016-39-0) for its unique mechanism as the only positive regulator of the complement alternative pathway. Unlike generic C3 or Factor B reagents, properdin's oligomerization-dependent activity ensures functional relevance in PNH hemolysis (IC90 >17-fold lower than Factor B inhibition) and aHUS models. Verify lot-specific ED50 ≤1.25 µg/mL via Zymosan ELISA to guarantee potency. Procure with confidence for knockout validation, antibody neutralization, or exogenous reconstitution studies.

Molecular Formula C18H20O2
Molecular Weight 0
CAS No. 11016-39-0
Cat. No. B1173348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProperdin
CAS11016-39-0
Synonymscomplement factor P
Molecular FormulaC18H20O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Properdin (CAS 11016-39-0) Complement Alternative Pathway Positive Regulator: Technical Procurement Overview


Properdin (Complement Factor P, CAS 11016-39-0) is a plasma glycoprotein that functions as the only known positive regulator of the complement alternative pathway (AP) [1]. It exists physiologically as cyclic oligomers (dimers, trimers, tetramers) of approximately 53 kDa monomeric subunits and acts by stabilizing the inherently labile C3 convertase (C3bBb) and C5 convertase enzymatic complexes, thereby sustaining and amplifying AP complement activation [1]. Properdin also exhibits pattern recognition activity, binding directly to microbial surfaces and apoptotic/necrotic cells to serve as a platform for de novo convertase assembly [1].

Why Complement Cascade Reagents Cannot Substitute for Properdin (CAS 11016-39-0) in Experimental Systems


Generic substitution of complement cascade components fails with properdin because its biological function is mechanistically unique within the complement system: it is the sole positive regulator, whereas all other regulatory proteins (e.g., Factor H, Factor I) are negative regulators or inhibitors [1]. Furthermore, properdin's functional activity is critically dependent on its oligomerization state—tetramers exhibit significantly greater C3 convertase-stabilizing activity than dimers, meaning that preparations from different sources or with different oligomeric distributions cannot be assumed to be functionally equivalent [2]. Unlike C3 or Factor B, properdin acts as both a convertase stabilizer and a pattern recognition molecule that can initiate AP activation independently of pre-existing C3b deposition [1].

Properdin (CAS 11016-39-0) Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


Properdin Inhibition Demonstrates >17-Fold Superior Potency Versus Factor B Inhibition in PNH Hemolysis Assays

In in vitro models of paroxysmal nocturnal hemoglobinuria (PNH) using patient red blood cells (RBCs), inhibition of properdin with monoclonal antibodies prevented hemolysis of PNH type II and III RBCs with substantially greater potency than inhibition of Factor B [1]. The molar IC90 value for anti-properdin MoAbs was >17-fold lower than that required for Factor B inhibition [1].

paroxysmal nocturnal hemoglobinuria complement inhibition hemolysis assay

Properdin Inhibition Outperforms C5 Inhibition with >25-Fold Superior IC50 in PNH Patient RBC Protection

Direct comparative testing demonstrated that C5 inhibition (using eculizumab/Soliris and OmCI) was inefficient in protecting most PNH patient RBCs from hemolysis, with IC50 values that could not be reliably determined at concentrations >667 nM [1]. In contrast, anti-properdin monoclonal antibodies achieved effective hemolysis inhibition at molar IC50 values >25-fold lower than those required for C5 inhibition [1].

paroxysmal nocturnal hemoglobinuria C5 inhibitor eculizumab comparison

Properdin Oligomeric State Determines Functional Activity: Tetramers Demonstrate Significantly Enhanced C3 Convertase Stabilization Relative to Dimers

Properdin exists physiologically as cyclic oligomers (dimers, trimers, tetramers) formed through head-to-tail association of monomeric subunits [1]. Functional studies have established that higher-order oligomers, particularly tetramers, exhibit significantly greater C3 convertase-stabilizing activity compared to dimers [1]. This enhanced activity is attributed to increased avidity for C3b deposited on surfaces [1]. Structural studies further demonstrate that properdin oligomers use their N- and C-terminal ends to cross-link convertase complexes, promoting stabilized C3/C5-convertase clusters [2].

oligomerization C3 convertase structure-activity relationship

Properdin Inhibition Reduces C3 Fragment Deposition on Endothelial Cells by 75%, Comparable to Direct C3 Inhibition

In in vitro endothelial cell assays modeling atypical hemolytic uremic syndrome (aHUS) conditions, inhibition of properdin using monoclonal antibodies significantly reduced C3 fragment deposition on human endothelial cells by 75% [1]. Inhibition of properdin or C3 in this system produced comparable reductions in C3 fragment deposition [1]. This finding establishes that properdin blockade achieves downstream functional effects comparable to direct C3 inhibition.

endothelial cell C3 deposition atypical hemolytic uremic syndrome

Recombinant Human Properdin Binds Zymosan with ED50 ≤1.25 μg/mL: A Standardized Functional Activity Specification

Recombinant Human Properdin (HEK293-derived, Asp28-Leu469 with C-terminal 10-His tag, >95% purity by SDS-PAGE with silver staining, endotoxin <0.10 EU per 1 μg) demonstrates consistent functional activity as measured by its binding ability to Zymosan in a functional ELISA . The ED50 for this binding interaction is ≤1.25 μg/mL . This specification provides a quantitative, vendor-verified functional activity benchmark.

recombinant protein quality control functional activity assay

Properdin Deficiency Confers Complete Rescue from AP-Mediated Embryonic Lethality in Crry Knockout Mice

In a genetic model of AP complement dysregulation, properdin deficiency completely rescued mice from AP complement-mediated embryonic lethality caused by deficiency of the membrane complement regulator Crry [1]. This in vivo genetic evidence demonstrates that properdin is an essential and non-redundant component for AP-mediated tissue injury. Reconstitution of properdin-null mice with exogenous properdin restored arthritis sensitivity, confirming properdin as a key driver of AP complement-mediated pathology [1].

knockout mouse embryonic lethality Crry deficiency

Properdin (CAS 11016-39-0) Validated Research and Procurement Application Scenarios


Complement-Targeted Drug Discovery: Properdin Inhibition as a High-Potency Alternative Pathway Intervention

Based on direct comparative evidence showing properdin inhibition achieves >17-fold lower IC90 values than Factor B inhibition and >25-fold lower IC50 values than C5 inhibition in PNH hemolysis assays [1], researchers developing complement-targeted therapeutics should prioritize properdin as an alternative pathway intervention point with quantifiably superior target engagement efficiency. The comparable 75% reduction in C3 fragment deposition on endothelial cells achieved by both properdin and C3 inhibition further supports properdin targeting as a mechanistically distinct approach that preserves C3-dependent immune functions [2].

In Vivo Complement Disease Modeling: Properdin Knockout and Reconstitution Studies

The complete rescue from AP complement-mediated embryonic lethality observed in Crry-deficient mice upon properdin knockout establishes properdin as an essential, non-redundant driver of AP-mediated tissue injury [1]. Researchers conducting in vivo studies of complement-mediated inflammatory diseases (arthritis, renal ischemia-reperfusion injury, anti-GBM disease) should select properdin reagents for knockout validation, antibody neutralization, or exogenous reconstitution experiments where definitive genetic or pharmacologic modulation of the AP amplification loop is required [1].

Hemolytic Anemia Research: Functional Assays Requiring Properdin-Dependent Lysis Models

For investigators studying paroxysmal nocturnal hemoglobinuria (PNH) or atypical hemolytic uremic syndrome (aHUS), properdin has been validated as a key player in promoting red blood cell lysis and complement activation on human endothelial cells [1][2]. In vitro assays using PNH patient RBCs demonstrate that properdin inhibition prevents hemolysis of type II and III RBCs, while endothelial cell assays confirm properdin-dependent C3 fragment deposition under aHUS-mimetic conditions [1]. Researchers developing diagnostic hemolysis assays or evaluating therapeutic candidates should incorporate properdin reagents calibrated against these established functional benchmarks.

Recombinant Protein Procurement: Functional Activity Verification via Zymosan Binding Assay

When procuring recombinant human properdin for complement research applications, users should verify functional activity using the standardized Zymosan binding ELISA specification (ED50 ≤1.25 μg/mL) [1]. This vendor-certified metric ensures lot-to-lot consistency and enables cross-vendor comparison of functional potency. Specifications including purity (>95% by SDS-PAGE with silver staining) and endotoxin level (<0.10 EU per 1 μg) provide additional procurement quality benchmarks [1]. Users should note that properdin's functional activity is oligomerization-dependent [2], and storage conditions affecting oligomeric distribution may impact assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Properdin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.